molecular formula C23H31N3O2S B2564912 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946266-41-7

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2564912
CAS RN: 946266-41-7
M. Wt: 413.58
InChI Key: ANYNRVZVBICCAA-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O2S and its molecular weight is 413.58. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry Applications

  • Derivatization and Detection in Environmental Analysis : Techniques for detecting aliphatic amines in environmental samples, such as waste and surface water, employ derivatization with benzenesulfonyl chloride, indicating potential applications in environmental monitoring and analysis (Sacher, Lenz, & Brauch, 1997).

Synthesis of Novel Compounds

  • Catalysis in Organic Synthesis : The synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides demonstrated the use of DMAP as an efficient catalyst, suggesting the potential for similar compounds to be used in catalytic processes to create novel molecules (Khashi, Davoodnia, & Chamani, 2014).

Biological Interactions and Pharmacology

  • Carbonic Anhydrase Inhibition for Medical Applications : Research into ureido and sulphonamide compounds incorporating triazine moieties as potent inhibitors of human carbonic anhydrase isoforms, particularly those associated with diseases such as cancer, highlights a potential area of application in drug discovery and medicinal chemistry (Lolak, Akocak, Bua, & Supuran, 2019).

Molecular and Supramolecular Chemistry

  • Structural Characterization for Ligand Design : Investigations into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides provide insights into their potential as ligands in metal coordination, which could be relevant for designing new molecules with specific properties (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

2,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-17-6-9-23(18(2)14-17)29(27,28)24-16-22(26-11-4-5-12-26)19-7-8-21-20(15-19)10-13-25(21)3/h6-9,14-15,22,24H,4-5,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYNRVZVBICCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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